molecular formula C18H22F3N5O B12227254 3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine

Cat. No.: B12227254
M. Wt: 381.4 g/mol
InChI Key: OOVYNJCPOYNORA-UHFFFAOYSA-N
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Description

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine typically involves multiple steps. One common method involves the reaction of 6-tert-butylpyridazin-3-yl with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyridazine compounds .

Scientific Research Applications

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with various pharmacological effects.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity .

Properties

Molecular Formula

C18H22F3N5O

Molecular Weight

381.4 g/mol

IUPAC Name

3-tert-butyl-6-[[1-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C18H22F3N5O/c1-17(2,3)13-5-7-16(25-22-13)27-11-12-8-9-26(10-12)15-6-4-14(23-24-15)18(19,20)21/h4-7,12H,8-11H2,1-3H3

InChI Key

OOVYNJCPOYNORA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NN=C(C=C3)C(F)(F)F

Origin of Product

United States

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